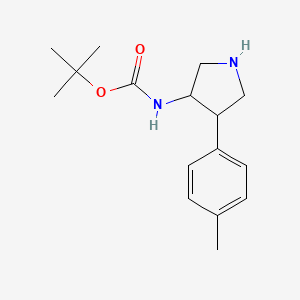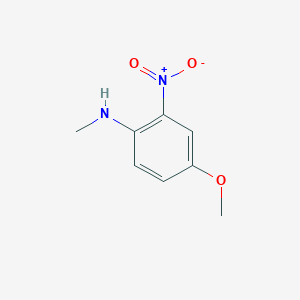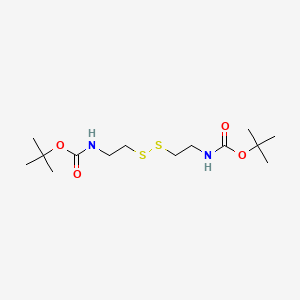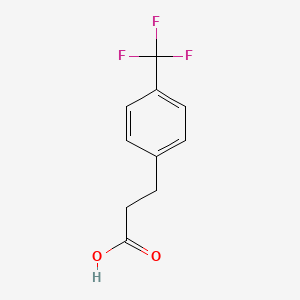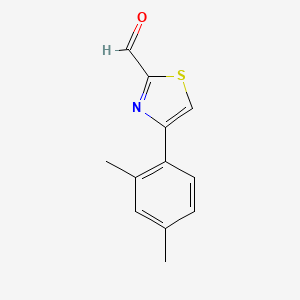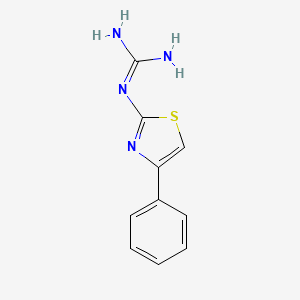
1-(4-苯基-1,3-噻唑-2-基)胍胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine" is a guanidine derivative that is part of a broader class of compounds with significant biological and chemical interest. Guanidines are known for their role in biological systems and their potential as pharmaceuticals. The papers provided discuss various guanidine derivatives, their synthesis, molecular structures, and potential applications, particularly in medicinal chemistry .
Synthesis Analysis
The synthesis of guanidine derivatives is a topic of interest in the field of organic chemistry. Paper describes a phenyliodine(III) diacetate-mediated oxidative cyclization method to construct 5-guan
科学研究应用
量子化学研究和互变异构态
研究已经阐明了类似于“1-(4-苯基-1,3-噻唑-2-基)胍胺”的化合物的互变异构态,重点突出了基于量子化学研究的首选结构构型。这些化合物,特别是具有2-(噻唑-2-基)胍胺单元的化合物,展示了显著的电子结构和性质,例如隐藏的二价N(I)特性,这可能对药物化学和材料科学产生影响 (Bhatia et al., 2012)。
抗菌和抗真菌应用
类似于“1-(4-苯基-1,3-噻唑-2-基)胍胺”的噻唑基衍生物的各种衍生物已被合成并评估其抗菌和抗真菌性能。这些研究表明,这类化合物对多种细菌和真菌菌株表现出有希望的活性,暗示了它们作为新型抗菌和抗真菌剂的潜力 (Dabholkar & Parab, 2011)。
合成和结构分析
已广泛研究了含有胍胺片段的化合物的晶体结构和合成过程,类似于“1-(4-苯基-1,3-噻唑-2-基)胍胺”。这些分析提供了关于晶体格子内的结构特征和相互作用的见解,为设计和开发具有增强性能的新化合物提供了宝贵信息 (He et al., 2012)。
生物评价和潜在药物候选物
研究还专注于评估含有噻唑基的化合物的生物活性。这些研究旨在通过合成和测试各种衍生物的抗菌、抗真菌和其他生物活性来确定潜在的药物候选物。结果表明,这些化合物可能成为药物发现中有希望的引导物 (Patel & Patel, 2017)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One study mentions that a compound with a similar structure, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine.
Result of Action
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
生化分析
Biochemical Properties
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial, antifungal, and antitumor activities . The compound’s interaction with enzymes such as S-methyl-5-thioadenosine phosphorylase suggests its involvement in metabolic pathways related to nucleic acid synthesis . Additionally, its binding to proteins involved in oxidative stress response, such as superoxide dismutase (SOD), indicates its potential role in modulating oxidative stress within cells .
Cellular Effects
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound increases reactive oxygen species (ROS) levels, leading to oxidative damage and cell death . This effect is mediated through the upregulation of genes related to the oxidative stress response, including CAP1, CTA1, and TRR1 .
Molecular Mechanism
The molecular mechanism of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine involves its binding interactions with various biomolecules. The compound’s thiazole ring allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions enable the compound to inhibit or activate enzymes, modulate receptor activity, and alter gene expression. For instance, its binding to S-methyl-5-thioadenosine phosphorylase inhibits the enzyme’s activity, affecting nucleic acid synthesis . Additionally, the compound’s ability to increase ROS levels in fungal cells highlights its role in inducing oxidative stress and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism . These findings suggest that the compound’s effects may diminish over time due to degradation and changes in cellular responses.
Dosage Effects in Animal Models
The effects of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antitumor activities . At higher doses, it may induce toxic or adverse effects, including oxidative damage and cell death . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine is involved in various metabolic pathways. It interacts with enzymes such as S-methyl-5-thioadenosine phosphorylase, which plays a role in nucleic acid synthesis . . These interactions highlight the compound’s potential to modulate key metabolic processes within cells.
Transport and Distribution
The transport and distribution of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . These interactions are essential for the compound’s efficacy, as they determine its availability and concentration at target sites.
Subcellular Localization
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to mitochondria may enhance its ability to induce oxidative stress and modulate cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKQMMVXFFZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396088 |
Source


|
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2507-81-5 |
Source


|
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

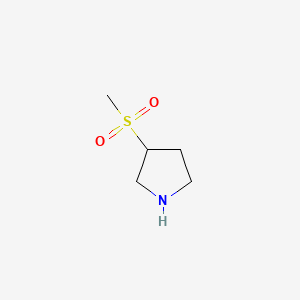
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

